A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, characterization, and applications of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, a versatile reagent in modern organic synthesis. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to support researchers in its effective utilization.
Introduction
2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as N-(2-Pyridyl)triflimide, is a powerful triflating reagent. It is a stable, crystalline solid that offers a significant advantage over other triflating agents, such as triflic anhydride, due to its ease of handling and milder reaction conditions. Its primary application lies in the conversion of ketones and other carbonyl compounds into their corresponding vinyl or aryl triflates. These triflates are valuable intermediates in a wide array of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental in the construction of complex molecules in medicinal chemistry and materials science.
Synthesis
The synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is achieved through the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.[1] A detailed and reliable experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine[1]
Materials and Equipment:
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2-L, two-necked, round-bottomed flask
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Mechanical stirrer
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Rubber septum
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Cannula
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Kugelrohr distillation apparatus
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2-Aminopyridine
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Pyridine (anhydrous)
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Dichloromethane (CH₂Cl₂)
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Trifluoromethanesulfonic anhydride (Tf₂O)
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10% Sodium hydroxide (NaOH) solution
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-aminopyridine (19.86 g, 0.211 mol) and anhydrous pyridine (35.04 g, 35.88 mL, 0.443 mol) in 800 mL of dichloromethane under an argon atmosphere.
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The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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A solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring.
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After the addition is complete, the solution is stirred for an additional 2 hours at -78 °C.
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The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 19 hours.
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The reaction is quenched by the addition of 50 mL of cold water.
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The layers are separated, and the aqueous layer is extracted with dichloromethane (4 x 50 mL).
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The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).
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The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by Kugelrohr distillation (85–100 °C/0.25 mm) to afford pure 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine as a white solid.
Yield: 61 g (81%)
Characterization
The synthesized 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine can be thoroughly characterized using various spectroscopic and physical methods. The expected data are summarized below.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₄F₆N₂O₄S₂ |
| Molecular Weight | 358.24 g/mol |
| Appearance | White solid[1] |
| Melting Point | 41–42 °C[1] |
| Boiling Point | 85–100 °C at 0.25 mmHg[1] |
| Infrared (IR) | (Nujol, cm⁻¹): 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710[1] |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.63 (dd, 1H, J = 4.4, 1.46), 7.91–7.97 (dt, 1H, J = 8.06, 2.2), 7.46–7.55 (m, 2H)[1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 150.31, 145.98, 139.71, 126.79, 125.69, 125.50, 121.39, 117.10, 112.80[1] |
Applications in Organic Synthesis
The primary utility of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is as a triflating reagent for the synthesis of vinyl triflates from ketone enolates.[1] Vinyl triflates are versatile intermediates for carbon-carbon bond formation.
Experimental Protocol: General Procedure for the Formation of Vinyl Triflates
Materials and Equipment:
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Round-bottomed flask
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Magnetic stirrer
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Syringes
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Inert atmosphere setup (e.g., nitrogen or argon)
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Ketone substrate
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Base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
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2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., sodium sulfate)
Procedure:
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A solution of the ketone in an anhydrous solvent is cooled to -78 °C under an inert atmosphere.
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A solution of a strong base (e.g., LDA) is added dropwise to generate the corresponding metal enolate.
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A solution of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in the same anhydrous solvent is then added to the enolate solution at -78 °C.
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The reaction is stirred at low temperature until completion (monitored by TLC or LC-MS).
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The reaction is quenched with a suitable aqueous solution and allowed to warm to room temperature.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
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The crude vinyl triflate is purified by flash column chromatography.
Visualized Workflows
The following diagrams illustrate the synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine and its subsequent application in the formation of vinyl triflates.
Caption: Synthetic workflow for 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine.
Caption: General workflow for vinyl triflate formation and subsequent cross-coupling.
